ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
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Overview
Description
ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzo[d]thiazole ring fused with an isoxazole ring, and it is further functionalized with ethoxyphenyl and carboxamido groups. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a [2+3] cycloaddition reaction of nitrile oxides with olefins.
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling of the Rings: The isoxazole and benzo[d]thiazole rings are then coupled together using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of isoxazole and benzo[d]thiazole rings, along with the specific functional groups attached.
Properties
IUPAC Name |
ethyl 2-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-3-28-15-8-5-13(6-9-15)18-12-17(25-30-18)20(26)24-22-23-16-10-7-14(11-19(16)31-22)21(27)29-4-2/h5-12H,3-4H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKGANMLGZZENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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